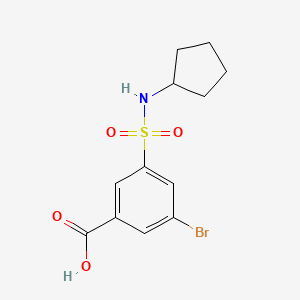![molecular formula C18H29FN2O B3797076 6-[[1-(4-Fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol](/img/structure/B3797076.png)
6-[[1-(4-Fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol
概要
説明
6-[[1-(4-Fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol is a synthetic organic compound that features a pyrrolidine ring, a fluorophenyl group, and a heptanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[1-(4-Fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Heptanol Backbone: The heptanol backbone can be attached through reductive amination or alkylation reactions, using appropriate alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
6-[[1-(4-Fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Halogenated derivatives, alkylated or acylated products.
科学的研究の応用
6-[[1-(4-Fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects, such as analgesics, anti-inflammatory agents, and central nervous system stimulants.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its pharmacological properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
作用機序
The mechanism of action of 6-[[1-(4-Fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring and fluorophenyl group contribute to the compound’s binding affinity and selectivity towards these targets . The heptanol backbone may influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
類似化合物との比較
Similar Compounds
- 1-(4-Fluorophenyl)pyrrolidin-3-one
- 4-(Pyrrolidin-1-yl)benzonitrile
- 3-(1H-Indol-3-yl)-N-methylpropan-1-amine
Uniqueness
6-[[1-(4-Fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol is unique due to its combination of a pyrrolidine ring, a fluorophenyl group, and a heptanol backbone. This unique structure imparts specific pharmacological properties and makes it a valuable scaffold for drug design and development .
特性
IUPAC Name |
6-[[1-(4-fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29FN2O/c1-14(5-4-11-18(2,3)22)20-16-10-12-21(13-16)17-8-6-15(19)7-9-17/h6-9,14,16,20,22H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZUSEZBRZQAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCN(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6,7-dimethyl-1H-benzimidazol-2-yl)-N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}methanamine](/img/structure/B3796999.png)
![1-[2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}amino)ethyl]imidazolidin-2-one](/img/structure/B3797021.png)

![1-methyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3797034.png)
![2-ethyl-5-methyl-5'-phenyl-3'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3H,3'H-4,4'-biimidazole](/img/structure/B3797045.png)
![ethyl 3-(3-chlorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B3797048.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B3797056.png)
![[2-(6-aminopyridin-3-yl)phenyl]methanol](/img/structure/B3797061.png)
![2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide](/img/structure/B3797063.png)

![3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B3797071.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(2-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B3797089.png)
![Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B3797093.png)

